Adenosine, 3'-cyano-3'-deoxy-2',5'-bis-O-((1,1-dimethylethyl)dimethylsilyl)-
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Overview
Description
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- is a modified nucleoside derivative. This compound is characterized by the presence of cyano and deoxy groups at the 3’ position, and bis-O-((1,1-dimethylethyl)dimethylsilyl) groups at the 2’ and 5’ positions. These modifications make it a valuable compound in various scientific research fields, particularly in the synthesis of nucleic acid analogs and other biochemical applications .
Preparation Methods
The synthesis of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps. The starting material is usually adenosine, which undergoes selective protection and deprotection reactions to introduce the desired functional groups. The cyano group is introduced at the 3’ position through a nucleophilic substitution reaction, while the bis-O-((1,1-dimethylethyl)dimethylsilyl) groups are introduced via silylation reactions using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions .
Chemical Reactions Analysis
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert cyano groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyano position.
Deprotection: The silyl protecting groups can be removed using fluoride ions (e.g., tetrabutylammonium fluoride) to yield the free hydroxyl groups.
Scientific Research Applications
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of nucleic acid analogs and other modified nucleosides, which are important for studying the structure and function of nucleic acids.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and nucleic acid-protein interactions.
Medicine: Modified nucleosides like this one are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The cyano group at the 3’ position can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The silyl protecting groups help in stabilizing the molecule and preventing unwanted side reactions during synthesis .
Comparison with Similar Compounds
Adenosine, 3’-cyano-3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)- can be compared with other similar compounds, such as:
Adenosine, 2’-deoxy-3’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)-: This compound lacks the cyano group at the 3’ position, making it less versatile for certain applications.
Adenosine, 3’-deoxy-2’,5’-bis-O-((1,1-dimethylethyl)dimethylsilyl)-3’-oxo-: This compound has an oxo group at the 3’ position instead of a cyano group, which alters its chemical reactivity and biological activity.
Properties
CAS No. |
121055-69-4 |
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Molecular Formula |
C23H40N6O3Si2 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolane-3-carbonitrile |
InChI |
InChI=1S/C23H40N6O3Si2/c1-22(2,3)33(7,8)30-12-16-15(11-24)18(32-34(9,10)23(4,5)6)21(31-16)29-14-28-17-19(25)26-13-27-20(17)29/h13-16,18,21H,12H2,1-10H3,(H2,25,26,27)/t15-,16-,18-,21-/m1/s1 |
InChI Key |
FCYKAECAKOIHFF-BZSOYRFXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O[Si](C)(C)C(C)(C)C)C#N |
Origin of Product |
United States |
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